(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N'-hydroxyacetimidamide
Description
(Z)-2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N'-hydroxyacetimidamide is a specialized acetimidamide derivative featuring a substituted azetidine ring (a four-membered nitrogen-containing heterocycle). The compound’s structure includes:
- Azetidine core: Modified with 3-ethoxy and 3-trifluoromethyl groups, enhancing steric and electronic properties.
- Acetimidamide backbone: The Z-configuration of the hydroxylamine group (N'-hydroxy) is critical for its biological activity, particularly in enzyme inhibition or metal chelation.
Properties
Molecular Formula |
C8H14F3N3O2 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H14F3N3O2/c1-2-16-7(8(9,10)11)4-14(5-7)3-6(12)13-15/h15H,2-5H2,1H3,(H2,12,13) |
InChI Key |
MTIHITMCVSJLTI-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1(CN(C1)C/C(=N/O)/N)C(F)(F)F |
Canonical SMILES |
CCOC1(CN(C1)CC(=NO)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Ethoxy Group Addition: The ethoxy group can be added via an etherification reaction using an alcohol and an appropriate leaving group.
Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the azetidine intermediate with hydroxylamine and an acylating agent to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the hydroxyacetimidamide moiety, potentially leading to ring-opening or amine formation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of structurally related acetimidamides and heterocyclic compounds:
Functional Group Impact on Bioactivity
Chlorophenyl vs. Trifluoromethyl-Azetidine :
- The 4-chlorophenyl analogue () exhibits carbonic anhydrase inhibition, attributed to the electron-withdrawing Cl group enhancing binding to the enzyme’s active site.
- The trifluoromethyl-azetidine group in the target compound may improve metabolic stability and membrane permeability due to the lipophilic CF₃ group, though direct activity data are lacking.
- Pyrrolidine (5-membered ring): Larger rings (e.g., in ) offer flexibility, which may reduce binding affinity compared to azetidine derivatives.
Substituent Position :
Physicochemical Properties (Inferred from Analogues)
Biological Activity
(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N'-hydroxyacetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a unique azetidine ring structure with trifluoromethyl and ethoxy substituents, which may influence its biological activity. The chemical formula is , and its molecular weight is approximately 239.18 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Compounds with similar azetidine structures have shown significant antiproliferative effects in various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the range of 10–33 nM against MCF-7 and MDA-MB-231 breast cancer cell lines, indicating strong potential for further development as anticancer agents .
- Tubulin Interaction :
-
Mechanism of Action :
- The proposed mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, which is critical for cell division and proliferation. This has been observed in studies where compounds targeting tubulin resulted in significant mitotic arrest and apoptosis in cancer cells .
Case Studies
Several studies have explored the biological effects of azetidine derivatives:
- Study 1 : A series of azetidinone compounds were synthesized and tested for their antiproliferative activities against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .
- Study 2 : Research focused on the synthesis of novel azetidine derivatives showed that specific structural modifications led to improved cytotoxicity against breast cancer cells, suggesting that this compound could follow a similar trend .
Data Table: Biological Activity Comparison
| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Tubulin polymerization inhibition |
| Combretastatin A-4 | 31 | MDA-MB-231 | Colchicine-binding site inhibitor |
| 3-chloro-β-lactam derivative | 17 | MCF-7 | Tubulin destabilization |
| Azetidinone analogs | 10–33 | Various | Antiproliferative via tubulin interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
